molecular formula C6H5ClN4 B2735872 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1094292-91-7

7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2735872
CAS No.: 1094292-91-7
M. Wt: 168.58
InChI Key: XJWSLWOAOAPLRC-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine: is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine involves the Dimroth rearrangement. This process typically starts with the protonation of a pyrimidine derivative, followed by ring opening, tautomerization, and ring closure to form the triazole ring . The reaction conditions often include the use of acids or bases as catalysts and may be accelerated by heat or light .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common in the literature.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products:

    Substitution Reactions: Products typically include derivatives where the chlorine atom is replaced by another functional group.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the original compound.

Comparison with Similar Compounds

Properties

IUPAC Name

7-chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-9-10-6-2-5(7)8-3-11(4)6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWSLWOAOAPLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=NC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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